molecular formula C27H25NO4S B281527 N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No. B281527
M. Wt: 459.6 g/mol
InChI Key: RPVDNRPBFYPPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood. However, studies suggest that it acts by modulating various signaling pathways involved in cell growth, survival, and inflammation. It has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, reduce inflammation and pain, protect neurons from oxidative stress, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent in cancer research, neuroprotection, and anti-inflammatory therapy. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these applications.

Future Directions

There are several future directions for the study of N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One direction is to further investigate its mechanism of action to optimize its use in cancer research, neuroprotection, and anti-inflammatory therapy. Another direction is to study its potential as a therapeutic agent in other fields such as cardiovascular disease and diabetes. Additionally, research can be done on the synthesis of analogs of this compound to improve its efficacy and reduce its limitations.
In conclusion, N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves the reaction between 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine and benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2,5-dimethylbenzenesulfonyl chloride to obtain the final compound.

Scientific Research Applications

N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, it has been found to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory therapy, it has been shown to reduce inflammation and pain.

properties

Molecular Formula

C27H25NO4S

Molecular Weight

459.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C27H25NO4S/c1-18-12-13-19(2)26(16-18)33(30,31)28(27(29)20-8-4-3-5-9-20)21-14-15-25-23(17-21)22-10-6-7-11-24(22)32-25/h3-5,8-9,12-17H,6-7,10-11H2,1-2H3

InChI Key

RPVDNRPBFYPPNS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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